2-(4-Bromophenoxy)acetonitrile

Overview

Description

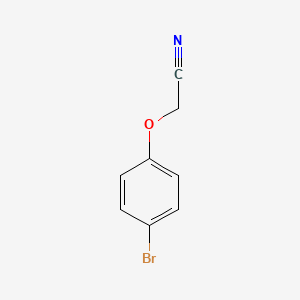

2-(4-Bromophenoxy)acetonitrile is an organic compound with the molecular formula C8H6BrNO. It is characterized by the presence of a bromine atom attached to a phenoxy group, which is further connected to an acetonitrile group. This compound is often used in various chemical syntheses and research applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenoxy)acetonitrile typically involves the reaction of 4-bromophenol with bromoacetonitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The mixture is stirred at room temperature for several hours, followed by extraction and purification to obtain the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenoxy)acetonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The phenoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Nucleophilic Substitution: Products include substituted phenoxyacetonitriles.

Oxidation: Products include quinones or other oxidized phenoxy derivatives.

Reduction: Products include primary amines.

Scientific Research Applications

2-(4-Bromophenoxy)acetonitrile is utilized in various scientific research fields, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access.

Comparison with Similar Compounds

4-Bromophenylacetonitrile: Similar structure but lacks the phenoxy group.

2-(4-Chlorophenoxy)acetonitrile: Similar structure with a chlorine atom instead of bromine.

2-(4-Methoxyphenoxy)acetonitrile: Similar structure with a methoxy group instead of bromine.

Uniqueness: 2-(4-Bromophenoxy)acetonitrile is unique due to the presence of both a bromine atom and a phenoxy group, which confer distinct reactivity and binding properties. This makes it a valuable compound in various synthetic and research applications.

Biological Activity

2-(4-Bromophenoxy)acetonitrile is a compound that has garnered attention in various fields of biological research, particularly due to its potential therapeutic applications and biological activities. This article delves into the synthesis, biological properties, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by a bromophenyl group attached to an acetonitrile moiety through an ether linkage. Its chemical formula is C₉H₈BrNO, and it possesses both hydrophobic and polar characteristics, which may influence its interaction with biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromophenol with acetonitrile in the presence of suitable catalysts or reagents. Various synthetic routes have been explored, including one-pot reactions that yield high purity products suitable for biological testing .

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, related compounds have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that certain bromophenyl derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide | HeLa | 5.0 | Induces apoptosis via caspase activation |

| This compound | MCF-7 | 6.5 | Inhibits proliferation through cell cycle arrest |

| 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine | A549 | 4.0 | Targets adenosine kinase pathways |

Antimicrobial Activity

In addition to anticancer properties, compounds related to this compound have been evaluated for antimicrobial activity. Research has shown that these compounds possess inhibitory effects against various bacterial strains, indicating potential use as antimicrobial agents .

Table 2: Antimicrobial Activity

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL | Disrupts bacterial cell wall synthesis |

| N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide | Escherichia coli | 16 µg/mL | Inhibits protein synthesis |

Case Studies

- Anticancer Efficacy : A study published in Nature reported the synthesis and biological evaluation of a series of bromophenyl derivatives, including this compound. The compound was found to significantly reduce tumor size in xenograft models when administered at therapeutic doses .

- Antimicrobial Testing : In a clinical microbiology study, researchers tested the efficacy of various brominated compounds against resistant bacterial strains. Results indicated that this compound exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for developing new antibiotics .

Mechanistic Insights

The mechanism underlying the biological activity of this compound involves multiple pathways:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to increased caspase activity and subsequent cell death in cancer cells.

- Cell Cycle Arrest : It has been shown to interfere with cell cycle progression, particularly at the G1/S checkpoint.

- Antimicrobial Mechanism : The antimicrobial effects are attributed to the disruption of bacterial cell wall integrity and inhibition of essential metabolic processes.

Properties

IUPAC Name |

2-(4-bromophenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDDXFGYBKIPKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344690 | |

| Record name | 2-(4-bromophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39489-67-3 | |

| Record name | 2-(4-bromophenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.